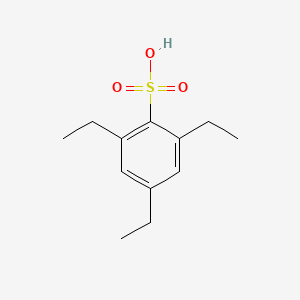![molecular formula C21H32O3 B14494839 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol CAS No. 63284-28-6](/img/structure/B14494839.png)
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a phenolic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol typically involves the reaction of appropriate epoxide precursors with phenolic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product. The exact methods can vary depending on the desired scale and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxirane groups, leading to the formation of different alcohols.
Substitution: The phenolic group can participate in substitution reactions, where other functional groups replace the hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols. Substitution reactions can introduce various functional groups into the phenolic ring.
Applications De Recherche Scientifique
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol involves its interaction with various molecular targets and pathways. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity can influence biological processes and pathways, making the compound of interest for therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[7-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- 3-[7-[3-[(3-Methyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
Uniqueness
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is unique due to its specific combination of oxirane groups and phenolic structure. This combination imparts distinct chemical reactivity and potential applications that may not be shared by similar compounds. The presence of multiple oxirane groups enhances its reactivity, making it suitable for various chemical transformations and applications.
Propriétés
Numéro CAS |
63284-28-6 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
3-[7-[3-[(3-propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol |
InChI |
InChI=1S/C21H32O3/c1-2-9-18-20(23-18)15-21-19(24-21)13-7-5-3-4-6-10-16-11-8-12-17(22)14-16/h8,11-12,14,18-22H,2-7,9-10,13,15H2,1H3 |
Clé InChI |
SKGKGYKSRJBFQS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(O1)CC2C(O2)CCCCCCCC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


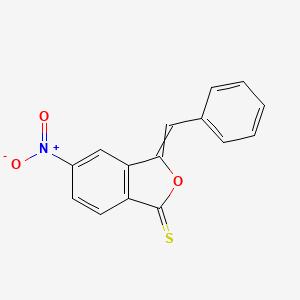
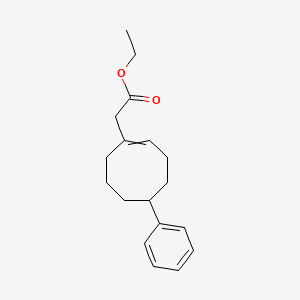

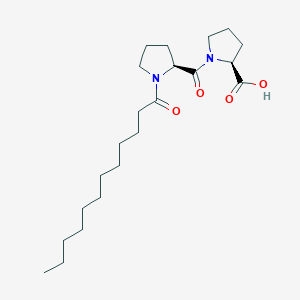

![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

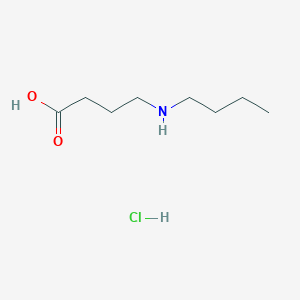

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
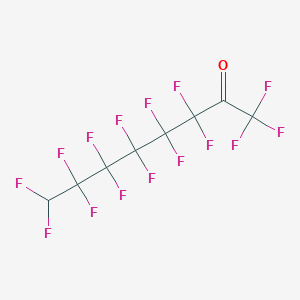
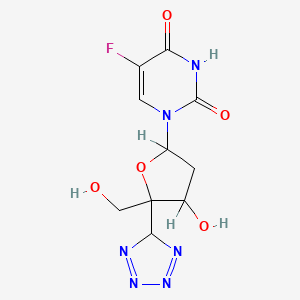
![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)
